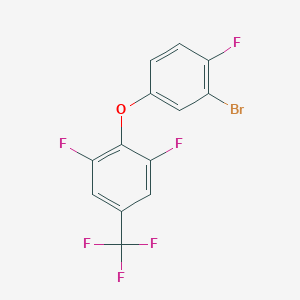![molecular formula C26H17NO5 B14090788 N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-3-carboxamide CAS No. 898651-93-9](/img/structure/B14090788.png)
N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1-Benzopyran-3-carboxamide, N-[2-(4-methylbenzoyl)-3-benzofuranyl]-4-oxo- is a complex organic compound that belongs to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-3-carboxamide, N-[2-(4-methylbenzoyl)-3-benzofuranyl]-4-oxo- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzopyran Core: The initial step involves the formation of the benzopyran core through a cyclization reaction. This can be achieved by reacting salicylaldehyde with an appropriate acyl chloride under basic conditions.
Introduction of the Benzofuran Moiety: The benzofuran moiety is introduced via a Friedel-Crafts acylation reaction, where the benzopyran core reacts with a benzofuran derivative in the presence of a Lewis acid catalyst.
Addition of the Methylbenzoyl Group: The final step involves the introduction of the methylbenzoyl group through a nucleophilic substitution reaction. This step typically requires the use of a strong base and a methylbenzoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4H-1-Benzopyran-3-carboxamide, N-[2-(4-methylbenzoyl)-3-benzofuranyl]-4-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran moiety, where nucleophiles replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Substituted benzofuran derivatives
科学的研究の応用
4H-1-Benzopyran-3-carboxamide, N-[2-(4-methylbenzoyl)-3-benzofuranyl]-4-oxo- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: Studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.
作用機序
The mechanism of action of 4H-1-Benzopyran-3-carboxamide, N-[2-(4-methylbenzoyl)-3-benzofuranyl]-4-oxo- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to antiproliferative effects. Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways.
類似化合物との比較
Similar Compounds
- 4-Oxo-4H-1-benzopyran-3-carboxaldehyde
- 4-Oxo-4H-1-benzopyran-3-carbonitrile
- Benzopyran-4-one derivatives
Uniqueness
4H-1-Benzopyran-3-carboxamide, N-[2-(4-methylbenzoyl)-3-benzofuranyl]-4-oxo- is unique due to its specific structural features, including the presence of a benzofuran moiety and a methylbenzoyl group. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other benzopyran derivatives.
特性
CAS番号 |
898651-93-9 |
|---|---|
分子式 |
C26H17NO5 |
分子量 |
423.4 g/mol |
IUPAC名 |
N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxochromene-3-carboxamide |
InChI |
InChI=1S/C26H17NO5/c1-15-10-12-16(13-11-15)23(28)25-22(17-6-2-5-9-21(17)32-25)27-26(30)19-14-31-20-8-4-3-7-18(20)24(19)29/h2-14H,1H3,(H,27,30) |
InChIキー |
LGJHCKDSDYSNCD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=COC5=CC=CC=C5C4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(2-bromophenyl)methylidene]-2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetohydrazide](/img/structure/B14090708.png)
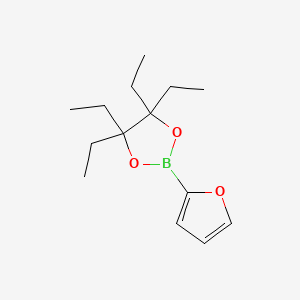
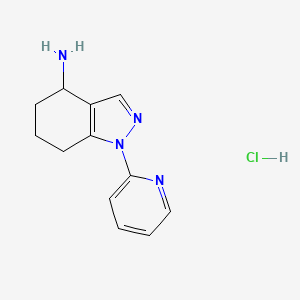
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14090718.png)
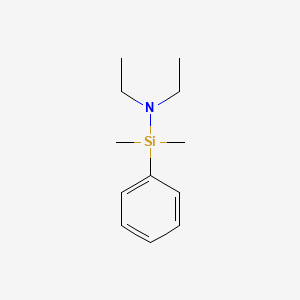
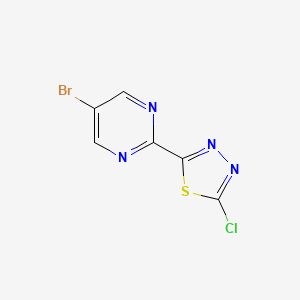
![N'-[(E)-(4-hydroxyphenyl)methylidene]-3-{2-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B14090744.png)
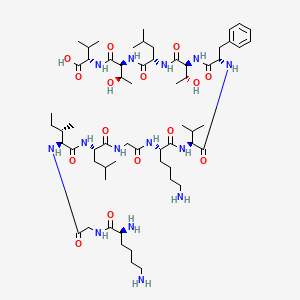
![(1R,2R)-1,2-di([1,1'-biphenyl]-2-yl)ethane-1,2-diamine](/img/structure/B14090754.png)
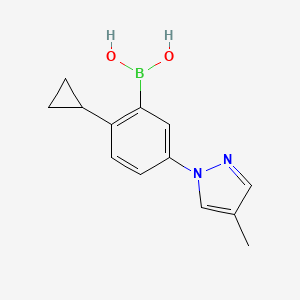
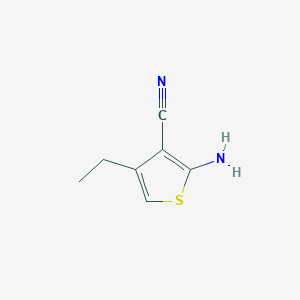
![(3,6-Dimethoxythieno[3,2-b]thiophene-2,5-diyl)bis(trimethylstannane)](/img/structure/B14090771.png)
![5-(2-methoxyphenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14090777.png)
